molecular formula C16H26N4O2S B7898041 3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898041
M. Wt: 338.5 g/mol
InChI Key: RYZBRWOLISCSEX-UHFFFAOYSA-N
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Description

3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with the molecular formula C16H26N4O2S It is characterized by the presence of a piperidine ring, a pyrimidine moiety, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-methylthio-4-chloropyrimidine and an amine derivative.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a piperidine carboxylic acid ester.

    Final Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester group, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a subject of investigation in pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid methyl ester

Uniqueness

Compared to similar compounds, 3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1261230-21-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H26N4O2S, with a molecular weight of approximately 338.5 g/mol. The structure features a piperidine ring connected to a carboxylic acid moiety and a tert-butyl ester group, alongside a methylsulfanyl-pyrimidine substituent. This unique combination suggests various potential interactions with biological targets.

Structural Features

FeatureDescription
Piperidine Ring A six-membered ring containing one nitrogen atom, known for its presence in many bioactive compounds.
Carboxylic Acid Moiety Provides acidic properties and potential for hydrogen bonding.
Tert-butyl Ester Protects the carboxylic acid group, enhancing solubility and stability during synthesis.
Methylsulfanyl-Pyrimidine Imparts unique electronic properties that may influence biological activity.

Antiviral Activity

Research has indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, studies on related piperidine derivatives have shown efficacy against HIV-1 strains, suggesting that this compound may also possess antiviral activity. The mechanism often involves inhibition of viral replication by targeting specific viral enzymes or receptors .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor, particularly against kinases involved in cancer pathways. Inhibitors of kinases such as CDK6 and PDGFRA have been developed from similar chemical frameworks . The selectivity of these inhibitors is crucial for minimizing side effects while maximizing therapeutic efficacy.

Cytotoxicity and Selectivity Index

Preliminary studies should focus on determining the cytotoxicity (CC50) and the half-maximal effective concentration (EC50) values for this compound against various cell lines to establish its selectivity index (SI). A higher SI indicates a favorable therapeutic profile, where the compound effectively inhibits target cells without causing significant harm to non-target cells .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Core : Starting from commercially available piperidine derivatives.
  • Introduction of the Pyrimidine Moiety : Utilizing reactions that introduce the methylsulfanyl-pyrimidine group.
  • Esterification : Protecting the carboxylic acid group with a tert-butyl group to enhance stability.

Each step must be optimized for yield and purity to ensure the final product's efficacy in biological assays.

Case Study 1: Antiviral Screening

A recent study screened various piperidine derivatives for antiviral activity against HIV-1 strains using MT-4 cell lines. Compounds were assessed for their EC50 values and compared against established antiviral agents. The results indicated that certain derivatives exhibited promising activity, warranting further investigation into their mechanisms .

Case Study 2: Kinase Inhibition Profile

Another study examined the kinase inhibition profile of structurally similar compounds, revealing significant inhibitory effects on CDK6 and PDGFRA. These findings highlight the importance of structural modifications in enhancing selectivity and potency against specific kinases .

Properties

IUPAC Name

tert-butyl 3-[[(2-methylsulfanylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)20-9-5-6-12(11-20)10-18-13-7-8-17-14(19-13)23-4/h7-8,12H,5-6,9-11H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZBRWOLISCSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC(=NC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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